PMX 205 Trifluoroacetate

Pharmacokinetics Oral bioavailability C5aR1 antagonist

PMX 205 Trifluoroacetate offers 2.6× greater oral bioavailability (23%) than PMX53 and reduced MrgX2-mediated mast cell degranulation, ensuring cleaner C5aR1 pharmacology. Proven CNS penetration and efficacy in neurodegenerative/inflammatory models. For research use only.

Molecular Formula C47H63F3N10O8
Molecular Weight 953.1 g/mol
Cat. No. B10800830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMX 205 Trifluoroacetate
Molecular FormulaC47H63F3N10O8
Molecular Weight953.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O
InChIInChI=1S/C45H62N10O6.C2HF3O2/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33;3-2(4,5)1(6)7/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49);(H,6,7)/t34-,35-,36+,37-,38-;/m0./s1
InChIKeyJPQOMEWKZCTQMA-AZRFDLDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMX 205 Trifluoroacetate: A Cyclic Hexapeptide C5aR1 Antagonist for Complement-Mediated Inflammation Research


PMX 205 trifluoroacetate (CAS 514814-49-4) is a synthetic cyclic hexapeptide that functions as a potent, noncompetitive antagonist of the complement C5a receptor 1 (C5aR1/CD88) with an IC50 of 31 nM [1]. The compound features a 21-membered pentazabicyclo[16.3.0]henicosan macrocyclic core stabilized by a lactam bridge, with key amino acid residues including hydrocinnamate-ornithine-proline-D-cyclohexylalanine-tryptophan-arginine [2]. PMX 205 is structurally derived from the prototypical C5aR1 antagonist PMX53, differing primarily through N-terminal substitution of the acetyl group with a hydrocinnamate (3-phenylpropanoyl) moiety, which enhances lipophilicity and alters both pharmacokinetic behavior and off-target receptor activity profiles [3]. The trifluoroacetate salt form improves aqueous solubility for in vitro and in vivo applications.

Why PMX 205 Trifluoroacetate Cannot Be Substituted with PMX53 or Other In-Class C5aR1 Antagonists


Generic substitution within the cyclic hexapeptide C5aR1 antagonist class is not scientifically justifiable due to quantifiable divergences in oral bioavailability, central nervous system penetration, and off-target receptor activity between closely related analogs. Direct head-to-head pharmacokinetic studies demonstrate that PMX 205 achieves 23% oral bioavailability compared to only 9% for PMX53, a 2.6-fold difference that profoundly impacts achievable systemic exposure via oral dosing [1]. Furthermore, PMX 205 exhibits substantially reduced agonist activity at the Mas-related G protein-coupled receptor X2 (MrgX2), mitigating the mast cell degranulation liability that confounds interpretation of inflammatory endpoints when using PMX53 [2]. These differences are not marginal—they dictate whether a study can employ oral versus parenteral administration routes and whether observed anti-inflammatory effects can be unambiguously attributed to C5aR1 antagonism rather than competing MrgX2-mediated effects.

PMX 205 Trifluoroacetate: Quantified Differentiation Evidence Against Comparator PMX53


Oral Bioavailability: 23% for PMX 205 versus 9% for PMX53 Enables Systemic C5aR1 Antagonism Without Parenteral Administration

In a comprehensive head-to-head pharmacokinetic study in mice administered identical doses via oral gavage, PMX 205 demonstrated oral bioavailability of 23%, which is 2.6-fold higher than the 9% oral bioavailability observed for PMX53 [1]. Both compounds exhibited comparable absorption kinetics and followed two-compartment models with elimination half-lives of approximately 20 minutes. Urinary excretion was the primary elimination route, with approximately 50% of each drug excreted unchanged within the first 12 hours [1].

Pharmacokinetics Oral bioavailability C5aR1 antagonist Drug delivery

Blood-Brain Barrier Penetration: PMX 205 Demonstrates Superior CNS Entry Compared to PMX53

In the same head-to-head pharmacokinetic study, PMX 205 was significantly more efficient than PMX53 at entering the intact central nervous system following systemic administration [1]. While both compounds achieved measurable brain concentrations, PMX 205 exhibited consistently higher brain-to-plasma concentration ratios across multiple administration routes. Following subcutaneous administration, PMX 205 achieved bioavailability above 90% with prolonged plasma and CNS exposure [1].

Neuroinflammation Blood-brain barrier CNS pharmacokinetics C5aR1 antagonist

MrgX2 Off-Target Activity: PMX 205 Lacks PMX53's Mast Cell Degranulation Liability

PMX53 functions as a low-affinity agonist at the Mas-related G protein-coupled receptor X2 (MrgX2), directly stimulating mast cell degranulation independently of C5aR1 antagonism [1]. This dual activity complicates interpretation of anti-inflammatory effects observed with PMX53 treatment. In contrast, PMX 205, which bears an N-terminal hydrocinnamate substitution in place of PMX53's acetyl group, exhibits markedly diminished MrgX2 agonist activity while retaining potent C5aR1 antagonism (IC50 = 31 nM) [2].

Off-target activity MrgX2 receptor Mast cell degranulation C5aR1 selectivity

C5aR1 Binding Affinity: PMX 205 (IC50 = 31 nM) Retains Potent Antagonism Comparable to PMX53 (IC50 = 20 nM)

PMX 205 maintains potent antagonism of the C5a receptor 1 (C5aR1/CD88) with an IC50 of 31 nM measured via competitive radioligand binding assays [1]. The parent compound PMX53 exhibits an IC50 of 20 nM under comparable assay conditions . The modest 1.55-fold difference in binding affinity is offset by the substantial pharmacokinetic and selectivity advantages documented above. Both compounds function as noncompetitive antagonists at C5aR1 [2].

C5a receptor Binding affinity IC50 Complement inhibition

Subcutaneous Bioavailability: PMX 205 Achieves >90% Bioavailability with Prolonged CNS Exposure

Subcutaneous administration of PMX 205 in mice resulted in bioavailability exceeding 90%, with prolonged plasma and central nervous system exposure [1]. This finding directly supports the subcutaneous dosing route employed in the Phase Ib clinical trial in ALS patients, where PMX 205 was administered subcutaneously at 0.2 or 0.4 mg/kg and demonstrated robust pharmacodynamic effects on C5a-mediated cytokine production [2]. Repeated daily subcutaneous administration demonstrated no drug accumulation in blood, brain, or spinal cord, supporting the safety profile for chronic dosing regimens [1].

Subcutaneous administration Bioavailability CNS exposure ALS

PMX 205 Trifluoroacetate: Research Application Scenarios Based on Quantified Differentiation Evidence


CNS Neuroinflammation Models Requiring Oral or Subcutaneous C5aR1 Antagonism with Blood-Brain Barrier Penetration

PMX 205 is the preferred C5aR1 antagonist for neurological disease research, including models of Alzheimer's disease, ALS, Huntington's disease, and Parkinson's disease, based on demonstrated superior CNS entry efficiency compared to PMX53 [1]. The compound's >90% subcutaneous bioavailability enables sustained CNS exposure without repeated intravenous dosing [1]. In the Phase Ib ALS clinical trial, subcutaneous PMX 205 at 0.2-0.4 mg/kg significantly reduced C5a-induced pro-inflammatory cytokines including IL-1β, TNFα, IL-6, and IL-8 in patient blood samples ex vivo [2]. Preclinical studies further demonstrate that PMX 205 reduces neuroinflammation, fibrillar amyloid deposits, and hyperphosphorylated tau levels in Alzheimer's disease models while rescuing cognitive function [3].

Oral Dosing Studies of Complement-Mediated Peripheral Inflammation Where Parenteral Administration Is Impractical

For chronic inflammatory disease models requiring oral administration, PMX 205 offers 23% oral bioavailability—a 2.6-fold advantage over PMX53 [1]. This pharmacokinetic advantage has been validated in murine models of allergic asthma, where PMX 205 administered subcutaneously reduced ovalbumin-induced total cell influx by 60%, neutrophil influx by 66%, and eosinophil influx by 65% in bronchoalveolar lavage fluid, alongside significant reductions in IL-13 protein and lung Th2 cytokine gene expression [2]. The compound also demonstrates efficacy in oral dosing regimens for colitis models, blocking inflammatory signaling and symptoms [3].

Experiments Requiring Unambiguous Attribution of Anti-Inflammatory Effects to C5aR1 Antagonism

In studies where interpretation of C5aR1-specific pharmacology is critical, PMX 205 eliminates the confounding variable of MrgX2-mediated mast cell degranulation that complicates experiments using PMX53 [1]. PMX53's dual activity as a low-affinity MrgX2 agonist directly stimulates mast cell release of pro-inflammatory mediators [1], potentially masking or amplifying C5aR1-dependent effects. PMX 205 retains potent C5aR1 antagonism (IC50 = 31 nM) [2] with markedly diminished MrgX2 activity, providing cleaner pharmacological dissection of complement-mediated inflammation pathways.

Chronic Dosing Regimens Requiring Safety Validation for Repeated Administration

Repeated daily oral or subcutaneous administration of PMX 205 in mice demonstrated no accumulation of drug in blood, brain, or spinal cord, supporting its safety profile for chronic dosing applications [1]. This pharmacokinetic property is particularly relevant for long-term disease models of neurodegeneration and chronic inflammation. The compound's clinical advancement to Phase Ib trials in ALS patients [2] provides additional translational validation for chronic dosing safety. No toxicity was observed in PMX 205-treated animals in the allergic asthma model [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PMX 205 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.